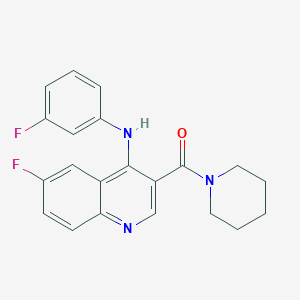

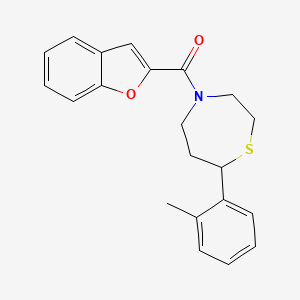

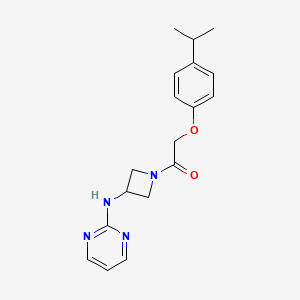

3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, commonly known as PBTZ169, is a benzothiadiazine derivative that has shown promising results in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in the treatment of tuberculosis, leprosy, and other infectious diseases.

科学的研究の応用

Modulation of Glutamate Receptors and Memory Enhancement

Research on compounds structurally related to 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide indicates their potential in modulating glutamate receptors, which are crucial for synaptic transmission in the brain. Studies have shown that certain experimental drugs can facilitate glutamatergic transmission, leading to an enhancement of long-term potentiation in the hippocampus. This effect has been associated with improved memory retention in animal models, suggesting a promising avenue for the development of cognitive enhancers and treatments for memory-related disorders (Stäubli et al., 1994).

Synthesis of Sulfur-Nitrogen Heterocycles

Another area of application is in the synthesis of sulfur-nitrogen heterocycles. Compounds derived from piperidine-1-sulphenyl chloride, for example, have been used to prepare a variety of heterocyclic compounds, including benzothiadiazoles and thiadiazines. These reactions have broad implications for the development of new materials and pharmaceuticals with potential biological activities (Bryce, 1984).

Antihypertensive and Antiarhythmic Activities

The synthesis of 3-substituted amino-1,2,4-benzothiadiazine derivatives has revealed compounds with significant blood pressure-lowering effects in both normotensive and hypertensive animal models. This suggests their potential as antihypertensive agents. Additionally, some piperidine-based derivatives have shown anti-arrhythmic activity, indicating their usefulness in cardiovascular disease treatment (Dillard et al., 1980; Abdel‐Aziz et al., 2009).

Inhibition of Adhesion Molecules

Piperidine carboxylic acid derivatives have been developed as inhibitors of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various inflammation models, suggesting their potential in treating inflammatory diseases (Kaneko et al., 2004).

Antimicrobial and Antioxidant Agents

The biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine derivatives have been studied for their antimicrobial and antioxidant properties. These compounds represent a valuable resource for developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Saroha et al., 2020).

特性

IUPAC Name |

(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c17-13(16-8-4-1-5-9-16)12-15-14-10-6-2-3-7-11(10)20(12,18)19/h2-3,6-7,14H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYWQWFZJZYKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)

![methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2693693.png)

![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)